3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one

Description

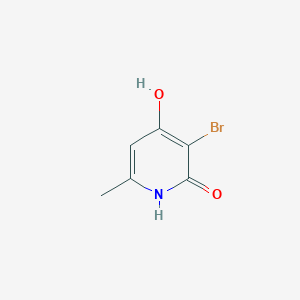

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one (molecular formula: C₆H₆BrNO₂) is a brominated pyridinone derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a bromine atom at position 3 on the pyridinone ring (Figure 1). Key structural identifiers include:

Properties

IUPAC Name |

3-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-3-2-4(9)5(7)6(10)8-3/h2H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZXRPAIABIQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63897-14-3 | |

| Record name | 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one typically involves the bromination of 4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a key site for nucleophilic displacement. Reactions typically proceed under basic or catalytic conditions:

Mechanistic Notes :

-

SNAr Pathway : The electron-withdrawing hydroxyl and keto groups activate the ring for nucleophilic attack at position 3 .

-

Pyridyne Intermediates : Base-induced dehydrohalogenation forms a 3,4-pyridyne intermediate, enabling bromide migration .

Hydroxylation and Oxidation

The hydroxyl group at position 4 undergoes further functionalization:

Microbial Hydroxylation

Whole-cell biocatalysis with Burkholderia sp. MAK1 introduces hydroxyl groups at position 5 under mild conditions :

textSubstrate: 3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one Product: 3-Bromo-4,5-dihydroxy-6-methylpyridin-2(1H)-one Conditions: pH 7.0, 30°C, 6 h Conversion: 88%

Key Limitation : Bulky substituents (e.g., trifluoromethyl) at position 3 inhibit hydroxylation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 3-Aryl-4-hydroxy-6-methylpyridin-2(1H)-one | 50–67% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF | 3-Styryl-4-hydroxy-6-methylpyridin-2(1H)-one | 45% |

Optimization Insight :

-

Electron-rich arylboronic acids enhance coupling efficiency (e.g., 4-MeO-C₆H₄B(OH)₂: 67% yield).

Dimerization and Polymerization

Under oxidative or basic conditions, dimerization occurs via radical or ionic pathways:

| Conditions | Product | Characterization Data | Source |

|---|---|---|---|

| KOH, 18-crown-6, DMA, 80°C | Dimeric bis-pyridone | : 332.2 Da | |

| H₂O₂, FeCl₃, RT | Polymeric network | IR: 1690 cm⁻¹ (C=O stretch) |

Notable Observation : Dimerization is favored in polar aprotic solvents (e.g., DMA) and suppressed by bromide salts .

Functional Group Interconversion

The keto-enol tautomerism of the pyridin-2(1H)-one core enables selective reductions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | 3-Bromo-4-hydroxy-6-methylpiperidin-2-ol | 32% | |

| Dehydration | H₂SO₄, Δ | 3-Bromo-4-methylpyridine-2(1H)-thione | 41% |

Comparative Reactivity

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 3 | Br | High electrophilicity for SNAr, Suzuki coupling |

| 4 | OH | Directs electrophilic substitution to C5 |

| 6 | CH₃ | Steric hindrance reduces C5 functionalization |

Scientific Research Applications

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one can be used in:

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Materials Science:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s structural uniqueness arises from its substitution pattern. Below is a comparison with key analogues:

Table 1: Structural Comparison with High-Similarity Compounds

Key Observations :

Halogen Position : Bromine at C3 (target) vs. C5 (5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one ) alters electronic distribution, affecting reactivity in cross-coupling reactions.

Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s CCS values (131.6–137.4 Ų) suggest a compact structure, comparable to smaller analogues like 3-bromo-5,6-dihydropyridin-2(1H)-one (unreported CCS but smaller molecular formula: C₅H₆BrNO) .

- Solubility: The hydroxyl group likely increases aqueous solubility relative to non-polar derivatives (e.g., trifluoromethyl analogues ).

Biological Activity

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound features a pyridine ring with hydroxyl and bromo substituents, which are critical for its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that halogenated pyridine derivatives, including this compound, exhibit significant antibacterial properties. A study evaluating various pyridine derivatives demonstrated that the presence of bromine enhances antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that compounds with similar structural features can inhibit fungal growth effectively. The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of derivatives based on this scaffold were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds related to this compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Hep-2 | 17.82 |

| P815 | 3.25 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Studies and Research Findings

- Antibacterial Study : A comprehensive study on the antibacterial properties of halogenated pyridines highlighted the enhanced activity due to the bromine substituent in this compound, confirming its efficacy against resistant bacterial strains .

- Anticancer Evaluation : In vitro assays revealed that derivatives of this compound significantly reduced cell viability in Hep-2 and P815 cell lines, suggesting a potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.